molecular formula C16H23N3O2 B7352943 (3S,4S)-1-(6-butylpyrimidin-4-yl)-4-cyclopropylpyrrolidine-3-carboxylic acid

(3S,4S)-1-(6-butylpyrimidin-4-yl)-4-cyclopropylpyrrolidine-3-carboxylic acid

Cat. No. B7352943
M. Wt: 289.37 g/mol
InChI Key: YDPCCILCNJYPME-UONOGXRCSA-N
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Description

(3S,4S)-1-(6-butylpyrimidin-4-yl)-4-cyclopropylpyrrolidine-3-carboxylic acid, commonly known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. BPP is a chiral molecule that belongs to the class of pyrrolidine-3-carboxylic acid derivatives. The compound exhibits unique biochemical and physiological effects that make it an attractive candidate for further research.

Mechanism of Action

The mechanism of action of BPP is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. BPP has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression. The compound also appears to have an effect on the immune system, modulating the activity of various immune cells.
Biochemical and Physiological Effects:
BPP exhibits a range of biochemical and physiological effects that make it an attractive candidate for further research. The compound has been shown to have potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various diseases. BPP has also been shown to have an effect on the immune system, modulating the activity of various immune cells.

Advantages and Limitations for Lab Experiments

BPP has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and can be obtained in high purity. BPP is also stable under a range of conditions, making it suitable for use in various experimental settings. However, BPP also has some limitations, including its low solubility in water, which can make it challenging to work with in some experimental settings.

Future Directions

There are several potential future directions for research on BPP. One area of interest is the development of BPP-based drugs for the treatment of cancer and inflammation. Another area of interest is the elucidation of the compound's mechanism of action, which could provide insights into the development of new therapeutic strategies. Additionally, further research is needed to explore the potential applications of BPP in other areas, such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
In conclusion, BPP is a promising compound that has gained significant attention in the scientific community due to its potential applications in drug development. The compound exhibits unique biochemical and physiological effects that make it an attractive candidate for further research. While there are still many unanswered questions about the compound's mechanism of action and potential applications, BPP represents a promising avenue for the development of new therapeutic strategies.

Synthesis Methods

The synthesis of BPP involves a series of chemical reactions that require specialized laboratory equipment and expertise. The most common method for synthesizing BPP is via a multi-step process that involves the reaction of cyclopropylamine with butylpyrimidine-4-carboxylic acid, followed by a series of chemical transformations that result in the final product. The synthesis of BPP is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.

Scientific Research Applications

BPP has been the subject of extensive scientific research due to its potential applications in drug development. The compound exhibits unique properties that make it an attractive candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. BPP has been shown to have potent anti-inflammatory and anti-cancer properties, making it a promising candidate for further research in these areas.

properties

IUPAC Name

(3S,4S)-1-(6-butylpyrimidin-4-yl)-4-cyclopropylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-2-3-4-12-7-15(18-10-17-12)19-8-13(11-5-6-11)14(9-19)16(20)21/h7,10-11,13-14H,2-6,8-9H2,1H3,(H,20,21)/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPCCILCNJYPME-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=NC=N1)N2CC(C(C2)C(=O)O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC(=NC=N1)N2C[C@H]([C@@H](C2)C(=O)O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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